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molecular formula C16H17FN2O3 B8454136 Tert-butyl 4-(4-amino-3-fluorophenoxy)picolinate

Tert-butyl 4-(4-amino-3-fluorophenoxy)picolinate

Cat. No. B8454136
M. Wt: 304.32 g/mol
InChI Key: OUPPQUUHVYYZSX-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

By analogy to Example A2, 4-amino-3-fluorophenol (0.12 g, 0.53 mmol), potassium tert-butoxide (0.080 g, 0.71 mmol) and tert-butyl 4-chloropicolinate (159 mg, 0.53 mmol) were combined to provide tert-butyl 4-(4-amino-3-fluorophenoxy)picolinate (151 mg, 67% yield). MS (ESI) m/z: 305.0 (M+H+).
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step Two
Quantity
159 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].CC(C)([O-])C.[K+].Cl[C:17]1[CH:22]=[CH:21][N:20]=[C:19]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH:18]=1>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:17]2[CH:22]=[CH:21][N:20]=[C:19]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH:18]=2)=[CH:4][C:3]=1[F:9] |f:1.2|

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F
Step Two
Name
Quantity
0.08 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
159 mg
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(OC2=CC(=NC=C2)C(=O)OC(C)(C)C)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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